molecular formula C13H12O B1203395 2-Methoxy-6-vinylnaphthalene CAS No. 63444-51-9

2-Methoxy-6-vinylnaphthalene

Cat. No. B1203395
CAS No.: 63444-51-9
M. Wt: 184.23 g/mol
InChI Key: DGQUMYDUFBBKPK-UHFFFAOYSA-N
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Patent
US05792886

Procedure details

A 20-gallon jacketed stainless steel reactor equipped with a mechanical agitator is charged with 12.8 kg of ACN, 12.45 kg of DEK and 12.4 kg of 2-bromo-6-methoxynaphthalene (BMN) formed as described in Example 7 hereof, 4.6 g of PdCl2, and 50.9 g of NMDP. The reactor is pressured and vented three times with 50 psig nitrogen. The reactor is then charged with 6.27 kg of TEA. The agitator is set at 158 rpm and the reactor is pressured and vented with 50 psig nitrogen. The agitator is set to 416 rpm, the reactor is pressured to 100 psig with ethylene and heated with tempered water on the jacket. The reaction temperature ranges from 87° to 98° C., while the pressure varies from 394 to 458 psig. The total reaction time is 3.5 hours with a BMN conversion of 99.6% in two hours. The reactor is cooled, vented, and the reactor contents at 60° C. are transferred for workup, to a 30-gallon glass lined reactor equipped with a 6-inch column. The 20-gallon reactor is then charged with 12.5 kg of DEK, which is then heated to 60° C. and transferred to the 30-gallon reactor.
Name
Quantity
12.8 kg
Type
reactant
Reaction Step One
Quantity
12.4 kg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
6.27 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
PdCl2
Quantity
4.6 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1](#N)[CH3:2].Br[C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:15][CH3:16])[CH:11]=2)[CH:6]=1.C=C>Cl[Pd]Cl.O>[CH3:16][O:15][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[CH:6]=[C:5]([CH:1]=[CH2:2])[CH:14]=[CH:13]2

Inputs

Step One
Name
Quantity
12.8 kg
Type
reactant
Smiles
C(C)#N
Name
Quantity
12.4 kg
Type
reactant
Smiles
BrC1=CC2=CC=C(C=C2C=C1)OC
Step Two
Name
TEA
Quantity
6.27 kg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=CC=C(C=C2C=C1)OC
Step Five
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
PdCl2
Quantity
4.6 g
Type
catalyst
Smiles
Cl[Pd]Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical agitator
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
ranges from 87° to 98° C., while the pressure
TEMPERATURE
Type
TEMPERATURE
Details
The reactor is cooled
CUSTOM
Type
CUSTOM
Details
at 60° C.
CUSTOM
Type
CUSTOM
Details
equipped with a 6-inch column
ADDITION
Type
ADDITION
Details
The 20-gallon reactor is then charged with 12.5 kg of DEK, which

Outcomes

Product
Name
Type
Smiles
COC=1C=C2C=CC(=CC2=CC1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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